molecular formula C8H11NO2 B6146972 3-cyanocyclohexane-1-carboxylic acid CAS No. 1782203-15-9

3-cyanocyclohexane-1-carboxylic acid

Cat. No.: B6146972
CAS No.: 1782203-15-9
M. Wt: 153.18 g/mol
InChI Key: DZUSIUVUMQJGST-UHFFFAOYSA-N
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Description

3-Cyanocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₇H₉NO₂. It is a cyclohexane derivative featuring a carboxylic acid group at the first position and a nitrile group at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrocyanation of Cyclohexene-1-carboxylic acid: This method involves the addition of hydrogen cyanide (HCN) to cyclohexene-1-carboxylic acid under acidic conditions.

  • Cyanation of Cyclohexane-1-carboxylic acid: This involves the reaction of cyclohexane-1-carboxylic acid with cyanide salts such as potassium cyanide (KCN) in the presence of a suitable catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrocyanation reactions, where cyclohexene-1-carboxylic acid is reacted with hydrogen cyanide in a controlled environment to ensure safety and efficiency.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 3-cyanocyclohexane-1,2-dicarboxylic acid.

  • Reduction: Reduction of the nitrile group can yield 3-aminocyclohexane-1-carboxylic acid.

  • Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Thionyl chloride (SOCl₂) for esterification.

Major Products Formed:

  • Oxidation: 3-cyanocyclohexane-1,2-dicarboxylic acid.

  • Reduction: 3-aminocyclohexane-1-carboxylic acid.

  • Substitution: Methyl 3-cyanocyclohexane-1-carboxylate (ester).

Scientific Research Applications

3-Cyanocyclohexane-1-carboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-cyanocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

3-Cyanocyclohexane-1-carboxylic acid is compared with similar compounds such as:

  • 3-Cyclohexene-1-carboxylic acid: Lacks the nitrile group, resulting in different reactivity and applications.

  • 3-Cyanocyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.

  • 3-Aminocyclohexane-1-carboxylic acid: Features an amino group instead of the nitrile group, altering its biological activity and applications.

Properties

CAS No.

1782203-15-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-cyanocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-4H2,(H,10,11)

InChI Key

DZUSIUVUMQJGST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)C#N

Purity

95

Origin of Product

United States

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